5-Methoxypyrimidine-4-carboxylic acid
Overview
Description
5-Methoxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities and are a key part of many major biochemical processes. For example, pyrimidines make up a significant portion of DNA and RNA molecules and are involved in protein synthesis .
Carboxylic acids
are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group. Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups, as in fats, oils, and waxes. They are components of many foods, medicines, and household products .
The mechanism of action of a compound generally involves the compound interacting with a biological target, such as a protein or enzyme, and modulating that target’s function. The specifics of this interaction and the resulting changes in cellular function constitute the mode of action .
The biochemical pathways affected by a compound are the series of chemical reactions occurring within a cell that the compound influences. These pathways are crucial for maintaining cellular function and homeostasis .
Pharmacokinetics
refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of action of a compound is the ultimate effect that the compound has on cellular function or physiology. This can involve a wide range of effects, depending on the specific compound and its mechanism of action .
The action environment refers to the conditions under which the compound is acting. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-methoxypyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANBKOPBFRKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.